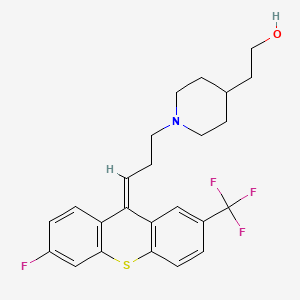

cis-Piflutixol

Description

Structure

3D Structure

Properties

CAS No. |

60756-96-9 |

|---|---|

Molecular Formula |

C24H25F4NOS |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

2-[1-[(3Z)-3-[6-fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperidin-4-yl]ethanol |

InChI |

InChI=1S/C24H25F4NOS/c25-18-4-5-20-19(2-1-10-29-11-7-16(8-12-29)9-13-30)21-14-17(24(26,27)28)3-6-22(21)31-23(20)15-18/h2-6,14-16,30H,1,7-13H2/b19-2- |

InChI Key |

CCUOZZURYIZOKX-UYKKPYKBSA-N |

SMILES |

C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |

Isomeric SMILES |

C1CN(CCC1CCO)CC/C=C\2/C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |

Canonical SMILES |

C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |

Synonyms |

6-fluoro-9-(3-(4-(2-hydroxyethyl)piperidino) propylidene)-2-trifluoromethyl-thioxanthene piflutixol piflutixol monohydrochloride piflutixol, (Z)-isome |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Cis Piflutixol

Dopamine (B1211576) Receptor Subtype Interactions and Selectivity

Cis-Piflutixol (B1205485) is a thioxanthene (B1196266) derivative that exhibits notable interactions with dopamine receptor subtypes. Its pharmacological profile is characterized by its affinity for and antagonism of both D1 and D2 dopamine receptors.

Affinity and Antagonism at D1 Dopamine Receptors

This compound demonstrates a high affinity for D1 dopamine receptors. ncats.iojneurosci.org It acts as a potent antagonist at these sites. jneurosci.org Studies utilizing radiolabeled this compound ([3H]piflutixol) have been instrumental in characterizing D1 receptors. jneurosci.orgnih.gov For instance, the selective D1 antagonist SCH 23390 has been shown to selectively displace [3H]piflutixol binding from striatal slices. jneurosci.org Furthermore, a direct linear relationship has been observed between the occupation of D1 receptors by [3H]piflutixol and the subsequent inhibition of dopamine-sensitive adenylate cyclase. ncats.ionih.gov Pretreatment of rats with the putative selective D1 antagonist SCH 23390 preferentially blocked the inactivation of cis-[3H]piflutixol binding sites, further confirming its interaction at the D1 receptor. nih.gov In studies with Xenopus oocytes expressing rat striatal D1 receptors, this compound was found to completely abolish dopamine-induced currents, showcasing its antagonistic properties. pnas.org

Comparative Receptor Binding Profiles of this compound and its Analogues

The binding characteristics of this compound are often compared with its analogues, such as its geometric isomer, trans-piflutixol, and the related compound cis-flupenthixol. Cis-flupenthixol, another thioxanthene derivative, also demonstrates potent antagonism at dopamine receptors and is often used in comparative studies. nih.govnih.govresearchgate.net In studies on cockroach brain membranes, piflutixol (B1239586) showed a higher potency in inhibiting dopamine-sensitive adenylate cyclase compared to cis-flupenthixol. nih.govresearchgate.net Furthermore, the displacement of [3H]piflutixol from these membranes by various dopamine antagonists followed a similar order of potency to their inhibition of the adenylate cyclase. nih.govresearchgate.net In contrast, the trans isomer of flupenthixol (B1673465) is noted to be inactive, highlighting the importance of the cis configuration for receptor interaction. nih.gov

The following table provides a comparative overview of the inhibitory potency of this compound and related compounds on dopamine-sensitive adenylate cyclase in cockroach brain homogenates.

| Compound | Relative Potency |

|---|---|

| Piflutixol | Most Potent |

| cis-Flupenthixol | |

| (+)-Butaclamol | |

| Spiperone | |

| SCH-23390 | |

| Cyproheptadine | |

| SKF-83566 | |

| SCH 23388 | |

| Mianserin | |

| Phentolamine | |

| Sulpiride | |

| Haloperidol | Least Potent |

Stereoselective Pharmacodynamics of this compound

The pharmacodynamics of piflutixol are highly stereoselective, a characteristic common among thioxanthene neuroleptics. The cis-isomer, this compound, is the pharmacologically active form, while the trans-isomer is significantly less active or inactive. jneurosci.orgnih.gov This stereoselectivity is evident in its binding to dopamine receptors and its subsequent biological effects. For example, cis-flupenthixol protected both D1 and D2 receptors from inactivation, whereas its inactive isomer, trans-flupenthixol, protected neither. nih.gov This underscores the critical role of the geometric configuration of the molecule in its interaction with the receptor binding pocket. The cis-configuration allows for the proper orientation of the molecule to engage with key residues within the dopamine receptor, leading to its potent antagonist activity. jneurosci.org

G-Protein Coupled Receptor Signaling Modulation

This compound's antagonism of dopamine receptors, which are a class of G-protein coupled receptors (GPCRs), directly impacts downstream signaling pathways. wikipedia.orgbiomolther.org GPCRs, upon activation, trigger intracellular signaling cascades, often involving the modulation of enzymes like adenylate cyclase. wikipedia.orgmdpi.com

Regulation of Adenylate Cyclase Activity by this compound

This compound is a potent inhibitor of dopamine-stimulated adenylate cyclase activity. nih.govnih.govresearchgate.net Adenylate cyclase is an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in many cellular processes. uniprot.orgnormalesup.org The D1 subtype of dopamine receptors is typically coupled to the stimulatory G-protein (Gs), which activates adenylate cyclase. core.ac.uk By antagonizing D1 receptors, this compound prevents this stimulation, leading to a reduction in cAMP production. ncats.ionih.gov

Research has demonstrated a direct correlation between the binding of [3H]piflutixol to D1 receptors and the inhibition of dopamine-sensitive adenylate cyclase in rat striatal membranes. ncats.ionih.gov This inhibition is a key mechanism underlying the pharmacological effects of this compound. Studies in cockroach brain preparations also show that piflutixol is a highly potent inhibitor of dopamine-sensitive adenylate cyclase, more so than other neuroleptics like cis-flupenthixol and haloperidol. nih.govresearchgate.net The presence of dopamine during incubation with [3H]piflutixol can displace its binding and consequently reduce its inhibitory effect on adenylate cyclase, an effect that is modulated by the presence of GTP, highlighting the G-protein-coupled nature of this interaction. nih.gov

Coupling to Inositol (B14025) Phosphate (B84403) Production and Ca2+ Mobilization

The pharmacological profile of this compound extends to its interaction with signaling pathways that modulate intracellular calcium levels. Specifically, it has been shown to act as a dopaminergic antagonist in systems where D1 dopamine receptors are coupled to the production of inositol phosphates and the subsequent mobilization of intracellular calcium (Ca2+). nih.govpnas.orgscispace.com

In studies using Xenopus laevis oocytes injected with mRNA from rat striatum, dopamine application induced an inward current consistent with the activation of endogenous Ca2+-dependent Cl- channels. nih.govpnas.org This electrophysiological response was indicative of an increase in intracellular Ca2+. The selective D1 agonist SKF 38393 mimicked this effect, while the selective D2 agonist quinpirole (B1680403) did not. nih.govpnas.org Crucially, the prior addition of this compound completely abolished the dopamine-induced currents, demonstrating its antagonistic effect at these D1 receptors. nih.govpnas.org

Further investigation using 45Ca2+ efflux assays confirmed these findings. Dopamine stimulation of the injected oocytes resulted in a two- to three-fold increase in 45Ca2+ efflux, a direct measure of Ca2+ mobilization. nih.gov This effect was also blocked by this compound. Moreover, dopamine stimulation of oocytes prelabeled with myo-[3H]inositol led to a significant increase in the formation of [3H]inositol 1,4,5-trisphosphate (IP3). nih.gov This demonstrates that in this system, the D1 receptor is coupled to phospholipase C activity, leading to IP3 production and subsequent Ca2+ mobilization from intracellular stores.

It is noteworthy that in these experiments, this compound's antagonistic action was specific to the dopamine-induced response; it had no effect on currents produced by serotonin (B10506), indicating a degree of selectivity in its action. nih.govpnas.org

Interactions with Other Neurotransmitter Receptor Systems

Beyond its well-established effects on the dopaminergic system, this compound also interacts with other key neurotransmitter receptor systems, including adrenergic, serotonergic, and cholinergic systems.

Alpha-Adrenergic Receptor Modulation

This compound exhibits activity at alpha-adrenergic receptors. annualreviews.org Alpha-adrenergic receptors, which are G-protein coupled receptors, are broadly classified into α1 and α2 subtypes. nih.gov The α1-adrenoceptors are primarily linked to Gq-proteins, which activate the inositol phosphate (IP3) signal transduction pathway, leading to an increase in intracellular calcium and smooth muscle contraction. nih.govcvpharmacology.com In contrast, α2-adrenoceptors are typically coupled to Gi-proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. nih.govcvpharmacology.com

Serotonin Receptor Binding and Functional Modulation

This compound has been shown to interact with serotonin (5-HT) receptors. researchgate.netcapes.gov.br The serotonin receptor system is highly complex, comprising seven distinct families (5-HT1 to 5-HT7), most of which are G-protein coupled receptors that play crucial roles in a vast array of physiological and behavioral processes. frontiersin.orgsdbonline.org

For example, the 5-HT1A receptor is known to be involved in the regulation of mood and anxiety and is a target for anxiolytic and antidepressant medications. frontiersin.org The 5-HT2A receptor, another key target, is implicated in processes such as learning, memory, and sensory perception, and is the primary target for hallucinogenic drugs. sdbonline.orgwikipedia.org The binding of this compound to various serotonin receptor subtypes suggests a potential to modulate serotonergic neurotransmission. However, it is important to note that in some experimental systems, such as the dopamine-induced currents in Xenopus oocytes, this compound did not affect currents produced by serotonin, indicating a degree of specificity in its actions under certain conditions. nih.govpnas.org

Cholinergic System Interactions

Evidence also points to interactions between this compound and the cholinergic system. dntb.gov.ua The cholinergic system, which utilizes acetylcholine (B1216132) as its primary neurotransmitter, is fundamental for a wide range of cognitive functions, including learning, memory, and attention. taylorandfrancis.comfrontiersin.orgnih.gov It is composed of nicotinic and muscarinic receptors, both of which are further divided into various subtypes. frontiersin.org

Investigations of Non-Receptor-Mediated Molecular Mechanisms

Effects on Efflux Transporters and Permeability Glycoproteins (e.g., P-glycoprotein)

A significant non-receptor-mediated mechanism of action for this compound involves its interaction with efflux transporters, particularly P-glycoprotein (P-gp). scielo.br P-gp is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide variety of substrates out of cells. mdpi.compatsnap.com This action can significantly impact the absorption, distribution, and elimination of many drugs, often leading to multidrug resistance in cancer cells and reduced bioavailability of certain therapeutic agents. scielo.brmdpi.com

This compound has been identified as a P-glycoprotein inhibitor. scielo.brnih.gov Its mechanism of inhibition is noteworthy as it appears to be allosteric rather than competitive. Unlike competitive inhibitors that vie with substrates for the same binding site, this compound does not interfere with the initial recognition and binding of a substrate to P-gp. nih.gov Instead, it is thought to bind to an allosteric modulatory site on the protein. scielo.brnih.gov This binding event prevents the subsequent translocation and dissociation of the substrate, effectively trapping it in a stable, yet reversible, complex with P-gp. nih.gov

This allosteric modulation by this compound induces a conformational change in P-gp. nih.gov This change is distinct from the conformational shifts caused by P-gp substrates or competitive inhibitors. The formation of this stable P-gp-substrate complex is dependent on the involvement of the substrate-binding site, as agents that block this site prevent the complex from forming. nih.gov Research has shown that a single amino acid substitution in P-gp can impair the inhibitory effect of this compound, highlighting the specific nature of this interaction. nih.gov

Neurobiological and Behavioral Investigations in Preclinical Models

Central Dopaminergic Pathway Modulation by cis-Piflutixol (B1205485)

This compound, a potent dopamine (B1211576) receptor antagonist, exerts distinct effects across the major dopaminergic systems in the brain. Its activity has been characterized in the striatal, mesolimbic, mesocortical, and tuberoinfundibular pathways.

The striatum is a critical node in the nigrostriatal dopamine pathway, which is integral to motor control. Research demonstrates that this compound and similar thioxanthene (B1196266) compounds significantly alter dopamine dynamics within this region.

Local administration of the closely related compound cis-flupenthixol into the rat neostriatum leads to an increase in the concentration of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov This elevation in metabolites is a key indicator of increased dopamine turnover, suggesting that the blockade of dopamine receptors by the drug prompts a compensatory increase in the synthesis and release of dopamine by presynaptic neurons. nih.gov

Furthermore, repeated administration of cis-flupenthixol has been shown to induce neuroadaptive changes in the striatum. Studies have observed an increase in the number of adenylate cyclase-linked dopamine D1 receptors and an enhancement of dopamine-stimulated cyclic AMP formation following chronic treatment. nih.govnih.gov This suggests a postsynaptic receptor sensitization in response to prolonged dopamine receptor blockade.

| Parameter | Effect | Indicator | Reference |

|---|---|---|---|

| Dopamine Turnover | Increase | Elevated levels of HVA and DOPAC | nih.gov |

| D1 Receptor Density | Increase (chronic treatment) | Enhanced [3H]piflutixol binding | nih.gov |

| Dopamine-Stimulated cAMP Formation | Increase (chronic treatment) | Potentiated adenylate cyclase activity | nih.govnih.gov |

The mesolimbic and mesocortical dopamine pathways, originating in the ventral tegmental area and projecting to structures like the nucleus accumbens and prefrontal cortex, are crucial for regulating emotion, motivation, and cognition. nih.govnih.govscilit.com this compound's antagonism of dopamine receptors within these systems is central to its pharmacological profile.

Similar to its effects in the striatum, local application of cis-flupenthixol into the nucleus accumbens increases the levels of dopamine metabolites HVA and DOPAC, indicating heightened dopamine turnover. nih.govnih.gov However, the neuroadaptive responses to chronic treatment differ from those in the striatum. Repeated administration of cis-flupenthixol results in an increase in D2 receptor numbers in mesolimbic tissue, but, in contrast to the striatum, does not alter D1 receptor density or dopamine-stimulated adenylate cyclase activity. nih.gov This regional difference in receptor plasticity highlights the distinct regulatory mechanisms governing these dopaminergic pathways. The prefrontal cortex's regulation of dopamine release in the nucleus accumbens is a complex process involving both dopamine and glutamate (B1630785) receptors, which can be modulated by compounds like this compound. nih.govdntb.gov.ua

The tuberoinfundibular pathway consists of dopamine neurons projecting from the hypothalamus to the pituitary gland. wikipedia.orgmdpi.com In this system, dopamine acts as the primary inhibitor of prolactin secretion. taylorandfrancis.comwikipedia.org By binding to D2 receptors on lactotroph cells in the anterior pituitary, dopamine suppresses prolactin synthesis and release. mdpi.comfrontiersin.org

As a dopamine D2 receptor antagonist, this compound disrupts this inhibitory control. wikipedia.org Blockade of these receptors prevents dopamine from suppressing prolactin secretion, leading to an increase in plasma prolactin levels, a condition known as hyperprolactinemia. wikipedia.orgnih.gov This effect is a well-established pharmacological consequence of many antipsychotic drugs that exhibit potent D2 receptor antagonism. taylorandfrancis.comnih.gov

Behavioral Phenotype Characterization in Preclinical Models

The modulation of central dopaminergic pathways by this compound translates into distinct and measurable behavioral effects in animal models. These models are essential for characterizing the compound's functional impact on complex behaviors relevant to its therapeutic action.

Conditioned avoidance responding (CAR) is a behavioral paradigm used to screen for antipsychotic activity. In this test, an animal learns to avoid an aversive stimulus (like a foot shock) by responding to a preceding neutral stimulus (like a light or tone). nih.gov Effective antipsychotics, particularly those that are dopamine receptor antagonists, selectively inhibit this avoidance behavior without incapacitating the animal's ability to escape the aversive stimulus once it is present. nih.gov This effect is thought to reflect the drug's ability to modulate the motivational salience of the conditioning stimulus. Given that dopamine receptor antagonist antipsychotics consistently inhibit CAR in rats, it is a key preclinical indicator of the potential antipsychotic efficacy of compounds like this compound. nih.gov

Apomorphine is a non-selective dopamine receptor agonist that, when administered to rodents, induces characteristic behaviors such as stereotyped sniffing, gnawing, and licking, as well as alterations in locomotor activity. nih.govnih.gov These behaviors are directly mediated by the stimulation of central dopamine receptors, particularly in the striatum and nucleus accumbens.

The ability of a compound to antagonize these apomorphine-induced behaviors serves as a direct in vivo measure of its dopamine receptor blocking activity. nih.gov this compound, as a dopamine antagonist, effectively blocks or attenuates apomorphine-induced stereotypy and locomotor changes. Interestingly, preclinical studies have also shown that long-term treatment with the related compound cis-flupenthixol, followed by a withdrawal period, can lead to an enhancement of apomorphine-induced stereotypy. nih.govnih.gov This phenomenon is interpreted as a behavioral manifestation of dopamine receptor supersensitivity, resulting from the prolonged blockade of these receptors. nih.gov

| Behavior | Apomorphine Effect | This compound Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Stereotypy (sniffing, gnawing) | Induces | Antagonizes | Blockade of postsynaptic dopamine receptors | nih.gov |

| Locomotor Activity | Increases | Antagonizes | Blockade of postsynaptic dopamine receptors | nih.gov |

| Stereotypy (post-chronic treatment) | Induces | Potentiates (after withdrawal) | Dopamine receptor supersensitivity | nih.govnih.gov |

Preclinical Studies on Reward and Motivational Processes

Dopamine is a key neurotransmitter in the brain's reward system, and dopamine receptor antagonists are known to influence reward-seeking behaviors. Preclinical models, such as intracranial self-stimulation (ICSS), are employed to investigate the effects of pharmacological agents on reward and motivation. In ICSS studies, animals perform an action, such as pressing a lever, to receive electrical stimulation in brain regions associated with reward, like the medial forebrain bundle. The rate of responding is considered a measure of the rewarding value of the stimulation.

While direct studies on this compound in ICSS paradigms are not extensively documented, research on the closely related compound, cis-flupentixol, provides valuable insights. Dopamine antagonists, including cis-flupentixol, have been shown to disrupt operant responding for cocaine reinforcement and block conditioned place preferences for environments paired with cocaine nih.gov. This suggests an attenuation of the rewarding effects of the substance. Specifically, pretreatment with cis-flupentixol has been found to prevent the development of conditioned place preference for the immediate rewarding effects of intravenous cocaine in rats nih.gov.

The willingness to exert effort for a reward is another crucial aspect of motivational processing that is modulated by the dopamine system. Studies on dopamine antagonists, as a class, have demonstrated a reliable decrease in the choice of high-effort/high-reward options in animal models nih.gov. This indicates that blockade of dopamine receptors can reduce the motivation to work for a larger reward. While these findings provide a general framework, specific data on this compound's effect on effort-based decision-making are needed for a complete understanding.

The table below summarizes the general effects of dopamine D2 receptor antagonists in preclinical models of reward and motivation.

| Preclinical Model | Effect of D2 Antagonism | Implication for Reward/Motivation |

| Intracranial Self-Stimulation (ICSS) | Attenuation of responding | Decrease in the perceived value of reward |

| Conditioned Place Preference (CPP) | Blockade of preference for drug-paired environment | Inhibition of the rewarding effects of abused substances |

| Effort-Based Decision Making | Reduced selection of high-effort/high-reward options | Decreased motivation to exert effort for larger rewards |

Neuroadaptive Changes and Receptor Regulation Following Administration

Chronic administration of dopamine receptor antagonists can lead to significant neuroadaptive changes in the brain, including alterations in receptor density, affinity, and gene expression. These changes are thought to underlie both the therapeutic effects and some of the long-term side effects of these compounds.

Prolonged blockade of dopamine receptors can lead to a compensatory upregulation in the number of these receptors. Studies in animal models have consistently shown that long-term treatment with antipsychotics, which are primarily dopamine D2 receptor antagonists, is associated with an upregulation of D2 receptors in the striatum nih.gov. This increase in receptor density is a homeostatic response to the persistent receptor blockade.

Furthermore, long-term antipsychotic use has been linked to an enhanced affinity of the upregulated D2 receptors for endogenous dopamine nih.gov. This phenomenon, known as dopamine supersensitivity, can have significant clinical implications. While specific long-term studies on this compound are limited, the established effects of other potent D2 antagonists provide a strong basis for predicting similar neuroadaptive changes.

The following table outlines the expected long-term effects of D2 receptor antagonists on receptor density and affinity based on preclinical findings.

| Brain Region | Receptor Subtype | Change in Density | Change in Affinity |

| Striatum | Dopamine D2 | Upregulation (Increase) | Enhanced affinity for dopamine |

The neuroadaptive changes in receptor density are often preceded by alterations at the level of gene expression. Long-term administration of dopamine antagonists can influence the transcription of genes encoding for dopamine receptors.

A study investigating the stereospecific effects of flupenthixol (B1673465) found that chronic treatment with the clinically active cis-isomer resulted in a two- to three-fold increase in the abundance of dopamine D2 receptor messenger RNA (mRNA) in the mouse brain nih.gov. This indicates that the upregulation of D2 receptors is, at least in part, mediated by an increase in the transcription of the DRD2 gene. The same study found no change in the expression of the DRD2 gene following treatment with the inactive trans-isomer, highlighting the specificity of this effect nih.gov. No significant changes were observed in the mRNA levels of other neuroreceptors, such as serotonin (B10506) and adrenergic receptors, following treatment with cis-flupenthixol nih.gov.

These findings suggest that a key molecular mechanism underlying the long-term effects of thioxanthene antagonists like this compound is the specific and targeted upregulation of dopamine D2 receptor gene expression.

The table below summarizes the observed changes in dopamine receptor gene expression following long-term administration of a closely related compound.

| Compound | Receptor Gene | Change in mRNA Abundance |

| cis-flupentixol | DRD2 | 2- to 3-fold increase |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Cis Piflutixol

Advanced Synthetic Methodologies for Thioxanthene (B1196266) Derivatives

The synthesis of the core tricyclic thioxanthene structure, the foundational scaffold of cis-Piflutixol (B1205485), is a critical first step. Researchers have developed several advanced methodologies to construct this nucleus efficiently.

One prominent method is the intramolecular Friedel-Crafts alkylation (FCA) . This approach typically begins with the synthesis of a diaryl thioether alcohol. These precursors are then cyclized under the influence of a catalyst to form the thioxanthene ring. An optimized version of this reaction uses trifluoroacetic acid (TFA) as an effective organocatalyst, facilitating the synthesis of various 9-aryl/alkyl thioxanthene derivatives under mild conditions and with high yields. researchgate.net This method avoids the need for expensive and corrosive transition metals. researchgate.net

Another innovative strategy involves a double aryne insertion . Arynes, which are highly reactive benzene-like molecules with a transient triple bond, can be used to construct the thioxanthene skeleton. This method is noted for being straightforward and involving fewer steps, which could potentially lower production costs and environmental impact. acs.org

Other established methods include TiCl4-mediated cyclization and reactions involving the coupling of tertiary alcohols derived from thioxanthene with amino acids like L-cysteine, often catalyzed by boron trifluoride diethyl etherate. acs.org These varied synthetic routes provide chemists with a versatile toolkit to produce a wide range of thioxanthene derivatives for further study and development. researchgate.netacs.org

Elucidation of Stereochemical Control in this compound Synthesis

A defining feature of Piflutixol's neuroleptic activity is the geometry of the exocyclic double bond at the 9-position. The compound exists as two geometric isomers: cis (Z) and trans (E). Pharmacological studies have consistently shown that the cis-(Z) isomer is the significantly more active neuroleptic. nih.govcambridge.org Therefore, controlling the stereochemical outcome of the synthesis is paramount.

The key step for introducing the side chain and establishing its geometry is typically a Wittig reaction . organic-chemistry.orgmasterorganicchemistry.com This reaction involves the coupling of a thioxanthen-9-one (B50317) (the ketone form of the tricyclic nucleus) with a suitable phosphorus ylide. The stereoselectivity of the Wittig reaction (i.e., the ratio of Z to E isomers) is highly dependent on the nature of the ylide and the reaction conditions. organic-chemistry.org Non-stabilized ylides, under salt-free conditions, generally favor the formation of the cis-(Z) alkene, which is the desired isomer for Piflutixol (B1239586). organic-chemistry.org

The synthesis of thioxanthene neuroleptics often results in a mixture of cis and trans isomers. oup.com For instance, the original synthesis of flupentixol yields a roughly 50% cis mixture. oup.com Consequently, a crucial downstream process is the separation of these geometric isomers. High-performance liquid chromatography (HPLC) is a standard and effective technique for separating, identifying, and quantifying the cis and trans isomers of thioxanthene drugs, ensuring that the final active pharmaceutical ingredient is composed of the potent cis form. oup.comnih.govingentaconnect.com The ability to separate these isomers is not just a matter of purification but is fundamental to the drug's efficacy, as the trans isomer possesses minimal dopamine (B1211576) antagonist activity. cambridge.org

Structure-Activity Relationships Governing Receptor Binding and Functional Activity

The antipsychotic effects of this compound are primarily mediated by its potent antagonism of dopamine receptors, particularly the D1 and D2 subtypes. nih.gov The specific structural features of the molecule are finely tuned to maximize this interaction.

The critical importance of the stereochemistry has already been noted; the cis-(Z) configuration is essential for high-potency dopamine receptor blockade. nih.govcambridge.org Beyond the geometry of the side chain, substitutions on the thioxanthene ring system play a vital role. For thioxanthenes, substitution at position 2 is a key determinant of neuroleptic potency. nih.gov In this compound, this position is occupied by a trifluoromethyl (-CF3) group.

The side chain at position 9 is also crucial for activity. Thioxanthenes with β-hydroxyethylpiperazinopropyl or β-hydroxyethylpiperidinopropyl side chains, like that found in Piflutixol, are more potent neuroleptics than those with simpler dimethylaminopropyl side chains. nih.govencyclopedia.pub

Radioligand binding assays have been used to quantify the affinity of this compound for dopamine receptors. In one study using a cloned rat D1-like receptor (termed DR5), this compound demonstrated high affinity. There is a clear linear relationship between the occupation of the D1 receptor by radiolabeled [3H]piflutixol and the functional inhibition of dopamine-sensitive adenylate cyclase, confirming its antagonist activity. wikipedia.org

Table 1: Comparative Receptor Binding Affinities (Ki, nM) at a Rat D1-like Receptor This table presents data on the binding affinity of various neuroleptic compounds to a cloned rat D1-like receptor, highlighting the high affinity of this compound. A lower Ki value indicates a higher binding affinity.

| Compound | Ki (nM) |

| This compound | 0.65 |

| (+)-Butaclamol | 1 |

| cis-Flupentixol | 4 |

| Haloperidol | 24 |

| cis-Teflutixol | 24 |

| Data sourced from PNAS study on D1 dopamine receptor subtypes. ingentaconnect.com |

Design and Synthesis of Novel this compound Analogs for Receptor Probing

The design and synthesis of analogs of this compound are crucial for probing the structure of dopamine receptors and for developing new agents with potentially improved properties. This process involves systematic modifications to the parent molecule and observing the resulting changes in receptor binding and functional activity.

A prime example of analog design within the thioxanthene class is the relationship between flupentixol and piflutixol . Flupentixol also has a trifluoromethyl group at position 2 and the same piperazine-containing side chain. The key difference is that Piflutixol has an additional fluorine atom at position 6 . This modification from flupentixol to piflutixol illustrates how even a single atomic substitution can be explored to modulate pharmacological activity. cambridge.org

Other analogs can be created by altering the substituent at position 2. For example, replacing the -CF3 group (as in flupentixol) with a chlorine atom results in zuclopenthixol (the cis isomer of clopenthixol). cambridge.org Comparing the activity of these closely related compounds (Piflutixol, Flupentixol, Zuclopenthixol, and the less potent Chlorprothixene) provides invaluable SAR data. These comparisons help to map the binding pocket of the dopamine receptors, indicating which regions are sensitive to steric bulk, electronic properties, and lipophilicity.

The synthesis of such analogs follows the general methodologies described previously, involving the construction of the appropriately substituted thioxanthen-9-one followed by a Wittig reaction to install the side chain and subsequent isomeric separation. oup.com By creating a library of these analogs and evaluating their receptor binding affinities, medicinal chemists can build a comprehensive model of the receptor-ligand interaction, guiding the future design of more selective and effective neuroleptic agents. researchgate.netresearchgate.net

Advanced Research Methodologies and Analytical Techniques for Cis Piflutixol Studies

Radioligand Binding Assays and Quantitative Autoradiography

Radioligand binding assays are a cornerstone in the study of receptor pharmacology, providing a quantitative measure of the affinity and selectivity of a ligand for its receptor. giffordbioscience.com Coupled with quantitative autoradiography, these techniques offer a powerful approach to understanding the neuropharmacology of cis-Piflutixol (B1205485).

In Vitro Receptor Binding Protocols for Ligand-Receptor Affinity and Selectivity

The affinity and selectivity of this compound for dopamine (B1211576) receptor subtypes have been extensively investigated using in vitro receptor binding assays. These protocols typically involve the use of radiolabeled ligands to quantify the binding of this compound to receptors in preparations of rat striatal membranes.

Initial studies demonstrated that [3H]piflutixol binds to both D1 and D2 dopamine receptors in rat striatal membrane preparations. nih.gov However, when these receptors are solubilized from the membrane using the detergent 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), the specific binding of [3H]piflutixol is primarily to the D2 receptor. nih.gov This suggests a differential binding characteristic of this compound depending on the receptor's environment. The specific binding in these assays is defined by its displacement by a high concentration of a non-radiolabeled competitor, such as cis-flupenthixol. nih.gov

The binding of this compound to dopamine receptors is stereoselective, a hallmark of pharmacologically relevant interactions. This has been demonstrated through displacement studies using the isomers of butaclamol, where the active isomer shows a significantly higher affinity. nih.gov

Quantitative Autoradiographic Mapping of Receptor Distribution

A standard protocol would involve incubating slide-mounted brain sections with a solution containing [3H]-Piflutixol. After incubation, the sections are washed to remove unbound radioligand, dried, and apposed to a tritium-sensitive film. nih.gov The resulting autoradiograms reveal the anatomical distribution of [3H]-Piflutixol binding sites. The density of these sites in specific brain regions can then be quantified by computerized densitometry, comparing the optical density of the film image to that of calibrated radioactive standards. This technique would be invaluable in mapping the precise neuroanatomical loci of this compound action.

Development and Application of Radioligands (e.g., [3H]-Piflutixol)

The development of the tritiated radioligand, [3H]-Piflutixol, has been pivotal in the study of this compound. This radiolabeled version allows for the direct measurement of its binding to dopamine receptors. The synthesis of such radioligands involves the incorporation of tritium (3H), a radioactive isotope of hydrogen, into the molecular structure of this compound.

The application of [3H]-Piflutixol in binding assays has revealed important characteristics of its interaction with dopamine receptors. For instance, in CHAPS-solubilized rat striatal preparations, [3H]piflutixol exhibits a slow dissociation rate compared to another commonly used D2 ligand, [3H]spiperone. nih.gov This property of slow dissociation, coupled with the retention of the [3H]piflutixol-receptor complex during gel filtration chromatography, makes it a valuable tool for the potential purification of D2 receptors. nih.gov The binding characteristics of [3H]piflutixol have been shown to be similar to those of [3H]flupentixol in rat striatal dopamine receptors. nih.gov

Saturation and Competition Binding Data Analysis Techniques

The quantitative analysis of radioligand binding data is crucial for determining key pharmacological parameters. Saturation and competition binding assays are the primary methods used.

Saturation Binding Analysis: In saturation binding experiments, tissue preparations are incubated with increasing concentrations of [3H]-Piflutixol until all the specific binding sites are occupied. The specific binding at each concentration is plotted against the concentration of the radioligand. This typically yields a hyperbolic curve. From this curve, two important parameters are derived:

Bmax (Maximum binding capacity): Represents the total number of receptors in the tissue preparation.

Kd (Equilibrium dissociation constant): Represents the concentration of radioligand required to occupy 50% of the receptors at equilibrium. A lower Kd value indicates a higher binding affinity.

Studies have shown that the specific binding of [3H]piflutixol to CHAPS-solubilized rat striatal tissue is saturable and of high affinity. nih.gov

Competition Binding Analysis: Competition binding assays are used to determine the affinity of non-radiolabeled drugs (competitors), such as this compound, for a receptor. In these experiments, a fixed concentration of [3H]-Piflutixol is incubated with the receptor preparation in the presence of varying concentrations of the competitor drug. The competitor drug will inhibit the binding of the radioligand in a concentration-dependent manner.

The data is typically plotted as the percentage of specific [3H]-Piflutixol binding against the logarithm of the competitor concentration. This results in a sigmoidal curve from which the IC50 (inhibitory concentration 50%) can be determined. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) , which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation. A strong positive correlation has been found between the ability of various drugs to displace [3H]piflutixol binding and their ability to displace [3H]spiperone binding in CHAPS-solubilized preparations, indicating that both radioligands are labeling the same D2 receptor population in this preparation. nih.gov

| Parameter | Description | Determined by |

| Bmax | Maximum number of binding sites | Saturation Binding |

| Kd | Equilibrium dissociation constant (affinity of radioligand) | Saturation Binding |

| IC50 | Concentration of competitor that inhibits 50% of radioligand binding | Competition Binding |

| Ki | Inhibition constant (affinity of competitor) | Competition Binding |

In Vitro and Ex Vivo Pharmacological Characterization

To understand the functional consequences of this compound binding to its receptors, in vitro and ex vivo pharmacological characterization is essential. This involves using cell-based models to study the cellular responses elicited by the compound.

Isolated Tissue Preparations (e.g., brain slices, synaptosomes)

While direct studies detailing the use of isolated tissue preparations specifically for this compound are not extensively available in the public domain, the methodologies themselves are fundamental in neuropharmacology for characterizing compounds with similar mechanisms of action.

Brain Slices: The use of viable brain slices, typically from regions rich in dopamine receptors such as the striatum or nucleus accumbens, allows for the study of this compound's effects in a preserved neuronal microcircuit. These preparations are invaluable for electrophysiological recordings of neuronal activity and for autoradiographic binding assays to determine the affinity and distribution of the compound for its receptor targets. For instance, radiolabeled ligands with high affinity for dopamine receptors are incubated with brain slices in the presence and absence of this compound to determine its binding affinity (Ki) and receptor occupancy.

Synaptosomes: Synaptosomes, which are isolated, sealed nerve terminals, provide a powerful model system to investigate the presynaptic effects of this compound. A key application is the study of neurotransmitter release. In a typical experiment, synaptosomes are pre-loaded with a radiolabeled neurotransmitter, such as [3H]dopamine. The preparation is then stimulated to induce neurotransmitter release, and the effect of this compound on this release can be quantified. This methodology would be critical in determining if this compound has direct effects on the machinery of dopamine release, independent of its receptor-blocking activity.

Electrophysiological Recording Techniques in Oocyte Systems

A powerful technique for characterizing the interaction of this compound with specific receptor subtypes involves the use of Xenopus laevis oocytes as a heterologous expression system. In a key study, oocytes were injected with poly(A)+ RNA (mRNA) from rat striatum, leading to the expression of functional D1 dopamine receptors on the oocyte membrane. pnas.org

Electrophysiological measurements in these mRNA-injected oocytes revealed that the application of dopamine induced an inward current, consistent with the activation of endogenous Ca2+-dependent Cl- channels, a downstream effect of D1 receptor activation in this system. pnas.org The selective D1 agonist SKF 38393 also elicited this current, confirming the involvement of D1 receptors. pnas.org Crucially, the prior addition of the dopaminergic antagonist this compound completely abolished the dopamine-induced currents. pnas.org This finding provides direct evidence of the antagonistic action of this compound at the D1 dopamine receptor.

| Experimental System | Receptor Expressed | Agonist | Effect of Agonist | Effect of this compound |

| Xenopus laevis oocytes | Rat Striatal D1 Dopamine Receptors | Dopamine (100 µM) | Inward current (40-100 nA) | Complete abolition of current |

| Xenopus laevis oocytes | Rat Striatal D1 Dopamine Receptors | SKF 38393 | Inward current | Not explicitly tested, but dopamine-induced current was blocked |

Biochemical and Neurochemical Analysis

While specific preclinical studies quantifying the in vivo effects of this compound on neurotransmitter and metabolite levels are not detailed in the available search results, the established methodology for such investigations is in vivo microdialysis. This technique allows for the sampling of extracellular fluid from specific brain regions of freely moving animals.

In a typical preclinical study investigating a dopamine antagonist like this compound, a microdialysis probe would be implanted in a dopamine-rich area, such as the striatum or prefrontal cortex, of a laboratory animal. Following recovery, dialysate samples would be collected at regular intervals before and after the administration of this compound. These samples would then be analyzed, usually by high-performance liquid chromatography (HPLC) coupled with electrochemical detection, to quantify the levels of dopamine and its major metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). An increase in the extracellular levels of these metabolites is a well-established indicator of increased dopamine turnover, which is a characteristic effect of dopamine receptor blockade.

The D1 family of dopamine receptors is coupled to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). As a potent D1 receptor antagonist, this compound is expected to inhibit dopamine-stimulated adenylate cyclase activity.

Studies on the closely related compound, cis-flupenthixol, provide strong evidence for the utility of this technique. Research has shown that [3H]cis(Z)flupenthixol preferentially binds to the adenylate cyclase-associated dopamine D1 receptor in the rat corpus striatum. nih.gov Furthermore, long-term administration of cis-flupenthixol in rats led to a potentiation of striatal dopamine-stimulated cAMP formation, suggesting a compensatory upregulation of the D1 receptor-adenylate cyclase signaling pathway in response to chronic blockade. nih.govebi.ac.uk

A standard assay to measure the effect of this compound on adenylate cyclase activity would involve the use of membrane preparations from a brain region rich in D1 receptors, such as the striatum. The ability of dopamine to stimulate adenylate cyclase activity in these preparations would be measured in the presence of varying concentrations of this compound. A potent antagonist would be expected to produce a concentration-dependent inhibition of dopamine-stimulated cAMP production.

| Compound | Preparation | Effect on Adenylate Cyclase |

| cis-flupenthixol (chronic) | Rat Striatum | Potentiated dopamine-stimulated cAMP formation |

| [3H]cis(Z)flupenthixol | Rat Corpus Striatum | Preferentially binds to D1 receptors associated with adenylate cyclase |

Future Directions and Emerging Research Avenues

Exploration of Allosteric Modulation Sites on Receptors by cis-Piflutixol (B1205485)

The traditional view of this compound's action centers on its competitive binding to the orthosteric site of dopamine (B1211576) receptors. However, future research is poised to investigate a more complex interaction: the possibility of allosteric modulation. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, subtly altering the receptor's conformation and its response to endogenous ligands. nih.govmdpi.com This can lead to a more fine-tuned regulation of receptor activity compared to the simple "on/off" switch of competitive antagonism.

For this compound, research could explore whether, in addition to its potent orthosteric blockade, it or its derivatives could exert allosteric effects on dopamine receptors or other related G protein-coupled receptors (GPCRs). Such a discovery would be significant, as allosteric modulators can offer enhanced receptor subtype selectivity and a lower propensity for the side effects associated with complete receptor blockade. Investigating this could involve advanced in vitro binding assays and structural biology techniques to identify potential allosteric binding pockets and characterize the functional consequences of ligand binding at these sites. The development of allosteric modulators for dopamine receptors is an active area of research, with the potential to yield safer and more effective treatments for a variety of central nervous system disorders. mdpi.com

Development of Advanced Preclinical Models for Neuropharmacological Research

The translation of findings from preclinical models to clinical efficacy is a significant challenge in neuropharmacology. Future research on this compound will benefit from the development and application of more sophisticated preclinical models that better recapitulate the complexities of neuropsychiatric disorders. Traditional models, such as those inducing hyperlocomotor activity in rodents, have been instrumental but have limitations. nih.govnih.gov

Emerging preclinical models include:

Humanized rodent models: These models express humanized receptors or other relevant genes, providing a more accurate platform to study the interaction of this compound with its human targets.

Organoid and assembloid cultures: Three-dimensional cultures of human-derived neurons can model aspects of brain development and disease, allowing for the study of this compound's effects on human neuronal circuits in a dish.

Virtual patient models: Utilizing computational approaches, these in silico models can simulate the effects of this compound in diverse patient populations, helping to predict treatment response and optimize clinical trial design.

These advanced models will be crucial in elucidating the therapeutic and side-effect profiles of this compound with greater predictive validity for human clinical outcomes. nih.govnih.gov

Integration of Multi-Omics Technologies in this compound Research

The advent of multi-omics technologies provides an unprecedented opportunity to understand the system-level effects of this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the molecular changes induced by the compound. mdpi.comfrontiersin.org

Future multi-omics studies on this compound could involve:

Transcriptomic analysis: To identify genes whose expression is altered in response to this compound treatment in different brain regions.

Proteomic profiling: To map the changes in protein expression and post-translational modifications that occur downstream of receptor blockade.

Metabolomic studies: To uncover alterations in metabolic pathways that may contribute to both the therapeutic effects and the side effects of the drug. nih.gov

Integrating these datasets can help identify novel biomarkers for treatment response, uncover previously unknown mechanisms of action, and provide a more holistic understanding of how this compound impacts cellular and organismal physiology. mdpi.comfrontiersin.org

Computational Modeling and Artificial Intelligence in Ligand Design and Prediction

Computational modeling and artificial intelligence (AI) are revolutionizing drug discovery and development. For this compound, these approaches can be leveraged to refine our understanding of its existing interactions and to design novel derivatives with improved properties.

Key applications include:

Molecular docking and dynamics simulations: To predict the precise binding mode of this compound at the dopamine D2 receptor and to explore the energetic landscape of this interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling: To build predictive models that correlate the chemical structure of thioxanthene (B1196266) derivatives with their pharmacological activity.

AI-driven de novo drug design: To generate novel molecules with optimized affinity, selectivity, and pharmacokinetic profiles based on the core structure of this compound.

These computational tools can significantly accelerate the drug discovery pipeline, enabling the rational design of next-generation neuroleptics with enhanced therapeutic profiles. nih.gov

Investigations into Novel Signaling Pathways and Downstream Effectors

While the primary effect of this compound is the blockade of dopamine D2 receptors, the downstream consequences of this action are complex and not fully elucidated. Future research will delve deeper into the intracellular signaling cascades that are modulated by this compound.

Dopamine receptors are known to signal through various pathways, including those involving G proteins, β-arrestin, and protein kinase C (PKC). mdpi.comnih.govresearchgate.netfrontierspartnerships.org Research into this compound could focus on:

Biased signaling: Investigating whether this compound or its analogs can selectively block certain downstream pathways while leaving others unaffected. This could lead to the development of drugs that retain therapeutic efficacy while minimizing side effects.

Receptor cross-talk: Exploring how this compound's blockade of D2 receptors influences the signaling of other neurotransmitter systems, such as serotonin (B10506) and glutamate (B1630785), which are also implicated in psychosis.

Long-term synaptic plasticity: Studying the effects of chronic this compound treatment on synaptic strength and neuronal connectivity, which are thought to be altered in schizophrenia.

A deeper understanding of these downstream signaling events will be critical for a complete picture of this compound's mechanism of action and for identifying new targets for therapeutic intervention. nih.govresearchgate.net

Q & A

Q. What are the key pharmacological properties of cis-Piflutixol that should be characterized in initial studies?

Methodological Answer: Initial pharmacological characterization should follow a structured framework (e.g., PICOT: Population, Intervention, Comparison, Outcome, Time) to define study parameters . Key properties include:

- Receptor Binding Affinity : Use radioligand displacement assays (e.g., D2/5-HT2 receptors) with controls for nonspecific binding .

- Pharmacokinetics (PK) : Measure plasma half-life, clearance, and volume of distribution in rodent models using LC-MS/MS .

- Dose-Response Relationships : Employ sigmoidal Emax models to establish EC50 values in vitro .

| Parameter | Method | Key Metrics |

|---|---|---|

| Binding Affinity | Radioligand assays | Ki, IC50 |

| Metabolic Stability | Liver microsome incubation | % Parent compound remaining |

| Blood-Brain Barrier Penetration | In situ perfusion models | Brain/Plasma Ratio |

Q. How to design in vitro experiments to assess this compound’s receptor selectivity?

Methodological Answer:

- Step 1 : Select receptor panels (e.g., dopamine, serotonin, adrenergic receptors) and use competitive binding assays with reference antagonists (e.g., Haloperidol for D2) .

- Step 2 : Validate assays with positive/negative controls to minimize false positives (e.g., 1 μM spiperone for 5-HT2 specificity) .

- Step 3 : Analyze data using Schild regression to differentiate competitive vs. allosteric binding .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy in neurological disorders?

Methodological Answer:

- Psychosis Models : Use MK-801-induced hyperlocomotion in rodents to assess D2/5-HT2 modulation .

- Parkinsonian Models : Test catalepsy reversal in reserpine-treated rats, comparing dose-response curves to L-DOPA .

- Outcome Metrics : Include behavioral scoring (e.g., BPRS scale analogs) and biomarker analysis (e.g., striatal dopamine levels via HPLC) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve stereochemical purity?

Methodological Answer:

- Chiral Resolution : Use HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Reaction Optimization : Apply design of experiments (DoE) to variables (temperature, catalyst ratio) and validate purity via <sup>1</sup>H-NMR and X-ray crystallography .

- Contamination Mitigation : Monitor byproducts with LC-MS and implement orthogonal purification steps (e.g., recrystallization vs. column chromatography) .

Q. What strategies resolve contradictions between in vitro and in vivo data on this compound’s metabolic stability?

Methodological Answer:

- Triangulation Approach : Cross-validate using:

- In vitro-in vivo extrapolation (IVIVE) : Compare hepatic microsome data with rodent PK studies .

- CYP Inhibition Assays : Identify enzyme-specific metabolism discrepancies (e.g., CYP3A4 vs. CYP2D6 dominance) .

- Compartmental Modeling : Use PBPK models to simulate first-pass metabolism and tissue distribution .

- Systematic Review : Conduct meta-analysis of existing data to identify methodological biases (e.g., protein binding differences) .

Q. How should multi-omics approaches elucidate this compound’s mechanisms of action?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated neuronal cultures to identify differentially expressed genes (e.g., DRD2, HTR2A) .

- Proteomics : Use SILAC labeling to quantify post-translational modifications (e.g., phosphorylation of β-arrestin) .

- Integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics datasets to phenotypic outcomes .

| Omics Layer | Tool | Key Application |

|---|---|---|

| Transcriptomics | RNA-seq | Pathway enrichment (e.g., dopamine signaling) |

| Metabolomics | LC-HRMS | Identification of neuroactive metabolites |

| Epigenetics | ChIP-seq | Histone modification profiling |

Methodological Frameworks for Rigor

- PICOT : Use to structure hypotheses (e.g., "In schizophrenic rat models [P], does this compound [I] vs. risperidone [C] alter prepulse inhibition [O] over 14 days [T]?") .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., prioritizing CNS penetration studies over commercial synthesis scaling) .

- Data Contradiction Analysis : Apply grounded theory to iteratively reconcile conflicting results via peer debriefing and audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.